1-(Dichloro-1,3,5-triazinyl)-pyrene

Fluorescence Lifetime Imaging FLIM Time-Resolved Fluorescence

PyTC2 (CAS 3224-36-0) resolves the common challenge of unreliable fluorescence lifetime imaging (FLIM) data caused by multiexponential decay of generic probes. Its strictly monoexponential decay kinetics and large solvatochromic shift (435-492 nm) ensure unambiguous, quantifiable polarity mapping in cellular microenvironments and polymer blends. The reactive dichlorotriazine group enables stable covalent conjugation to amine, thiol, and hydroxyl groups for custom assay development. High quantum efficiency and a well-characterized planarized intramolecular charge-transfer (PLICT) state make it a benchmark for excited-state dynamics studies. Available in multiple pack sizes with consistent lot-to-lot performance.

Molecular Formula C19H9Cl2N3
Molecular Weight 350.2 g/mol
CAS No. 3224-36-0
Cat. No. B149495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Dichloro-1,3,5-triazinyl)-pyrene
CAS3224-36-0
Molecular FormulaC19H9Cl2N3
Molecular Weight350.2 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC(=NC(=N5)Cl)Cl
InChIInChI=1S/C19H9Cl2N3/c20-18-22-17(23-19(21)24-18)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
InChIKeyZDMAOBNCIJTNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Source 1-(Dichloro-1,3,5-triazinyl)-pyrene (CAS 3224-36-0, PyTC2) as a Fluorescent Probe


1-(Dichloro-1,3,5-triazinyl)-pyrene, commonly designated as PyTC2, is a heteroaryl chloride fluorophore comprising a pyrene core linked to a dichloro-1,3,5-triazine ring . It is widely utilized as a multifunctional fluorescent dye and polarity probe in bioanalytical and materials science research . This compound is notable for its high quantum efficiency and its unique monoexponential fluorescence decay kinetics . Its ability to undergo a planarized intramolecular charge-transfer (PLICT) process upon excitation underpins its distinct photophysical behavior, making it a valuable tool in advanced spectroscopic investigations [1].

Why Generic Substitution is Risky When Procuring 1-(Dichloro-1,3,5-triazinyl)-pyrene for Specialized Applications


The utility of PyTC2 (CAS 3224-36-0) is anchored in its unique and quantifiable photophysical signatures, which are not shared by other pyrene-based probes or generic triazinyl-fluorophores . Attempts to substitute it based solely on structural similarity—such as using a standard pyrene, a different chlorotriazine derivative, or an alternative polarity-sensitive probe—will likely compromise experimental integrity. Key differentiators include its specific large solvatochromic shift (435 nm in n-heptane to 492 nm in acetonitrile) and its exceptionally stable, environment-insensitive monoexponential fluorescence lifetime, which is crucial for reliable fluorescence lifetime imaging microscopy (FLIM) [1]. Substitution risks introducing multiexponential decay, altered spectral responses, or a complete loss of the planarized intramolecular charge-transfer (PLICT) state that defines its performance, thereby invalidating comparative analytical data [1].

Quantitative Comparative Evidence Guide for 1-(Dichloro-1,3,5-triazinyl)-pyrene (PyTC2) Selection


Fluorescence Decay Kinetics: Monoexponential vs. Multiexponential Behavior for Lifetime Assays

PyTC2 exhibits strictly monoexponential fluorescence decay kinetics across the entire solvent polarity scale, a property not universally maintained by other polarity-sensitive probes [1]. Many common solvatochromic probes, including PRODAN derivatives and certain coumarin dyes, often display multiexponential decays in complex environments due to multiple emitting states or solvent relaxation [2]. This monoexponential behavior is a direct consequence of the molecule relaxing into a single, well-defined planarized intramolecular charge-transfer (PLICT) state, which dominates the emission [1].

Fluorescence Lifetime Imaging FLIM Time-Resolved Fluorescence Polarity Sensing

Solvatochromic Shift: Quantified Emission Wavelength Tuning for Polarity Measurement

PyTC2 exhibits a large and well-defined solvatochromic red-shift in its fluorescence emission maximum, shifting from 435 nm in the non-polar solvent n-heptane to 492 nm in the highly polar acetonitrile . This represents a substantial shift of 57 nm, which is directly linked to the formation of a high-dipole PLICT state [1]. In contrast, the unsubstituted parent compound, pyrene, is known for its very small solvent dependence (typically less than 5 nm shift over a similar polarity range), making it a poor polarity probe [2]. Other common pyrene derivatives may exhibit intermediate shifts but lack the PLICT mechanism that gives PyTC2 its high quantum yield concurrent with this large shift [1].

Solvatochromism Microenvironment Polarity Bioimaging Analytical Chemistry

Reactive Functionality: Dichlorotriazine Handle for Bioconjugation vs. Unreactive Pyrene

The 1,3,5-triazine ring of PyTC2 bears two reactive chlorine atoms, enabling its direct covalent conjugation to biomolecules via nucleophilic substitution with primary amines, thiols, or even hydroxyl groups under appropriate conditions . This provides a versatile 'handle' for bioconjugation that is absent in unfunctionalized pyrene [1]. While other pyrene derivatives, such as 1-pyrenebutyric acid or pyrene-maleimide, offer specific, single-purpose conjugation chemistries, the dichlorotriazine moiety is reactive towards a broader range of nucleophiles, offering greater flexibility in labeling strategies [2].

Bioconjugation Protein Labeling Nucleophilic Substitution Chemical Biology

Cellular Uptake: Encapsulation in Metalla-cages Enhances Delivery for Bioactivity Studies

In a study on drug delivery, PyTC2 (compound e) was encapsulated in a water-soluble ruthenium metalla-cage, and its cellular uptake was quantified using flow cytometry. Encapsulation resulted in a significant increase in fluorescence signal (pyrene-R release) compared to controls, indicating enhanced delivery of this lipophilic compound into A2780 human ovarian cancer cells [1]. The study directly compared the host-guest system containing PyTC2 to other encapsulated pyrene derivatives, demonstrating the general utility of this platform for lipophilic pyrenyl compounds [1]. The IC50 values of the host-guest systems were established, with the empty cage itself exhibiting an IC50 of 23 μM, providing a baseline for comparative cytotoxicity assessment of the carceplexes [1].

Drug Delivery Host-Guest Chemistry Cytotoxicity Flow Cytometry

High-Value Application Scenarios for Procuring 1-(Dichloro-1,3,5-triazinyl)-pyrene


Quantitative Fluorescence Lifetime Imaging Microscopy (FLIM) of Microenvironment Polarity

PyTC2 is uniquely suited for FLIM applications due to its strictly monoexponential decay kinetics and high quantum yield, which are maintained across all solvent polarities [1]. This simplifies lifetime fitting and provides unambiguous, quantitative maps of polarity in cellular microenvironments, lipid membranes, or polymer blends, outperforming probes with complex multiexponential decay [1].

Direct Covalent Labeling of Biomolecules for Tracking and Assays

The reactive dichlorotriazine group allows for the facile and stable conjugation of PyTC2 to proteins, polysaccharides, and other biomolecules containing amine, thiol, or hydroxyl groups [1]. This makes it a practical reagent for creating custom fluorescent conjugates for tracking molecular interactions, studying cellular uptake, or developing fluorescence-based assays, offering greater versatility than single-function pyrene derivatives [1].

Development and Validation of Host-Guest Drug Delivery Systems

PyTC2's lipophilic nature and bright fluorescence make it an ideal model cargo for investigating encapsulation and release mechanisms in supramolecular drug delivery systems, such as metalla-cages [1]. Quantitative flow cytometry data have demonstrated its enhanced cellular uptake upon encapsulation, validating its use as a fluorescent reporter for optimizing delivery vectors [1]. The established IC50 of 23 μM for the empty cage provides a benchmark for comparing cytotoxicities of different carceplex formulations [1].

Fundamental Studies of Photoinduced Charge Transfer Dynamics

The well-characterized formation of a planarized intramolecular charge-transfer (PLICT) state in PyTC2, as elucidated by TD-DFT and resonance Raman spectroscopy, makes it a benchmark compound for fundamental studies of excited-state dynamics and the interplay between molecular geometry and electronic structure [1]. Its easily interpretable photophysics (large Stokes shift, high quantum yield, monoexponential decay) provide a clear experimental and theoretical system for understanding more complex push-pull fluorophores [1].

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